9-(4-methoxyphenyl)-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
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Overview
Description
9-(4-methoxyphenyl)-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple nitrogen atoms within its ring structure, making it a member of the triazole and pyrimidine families. The presence of a methoxyphenyl group and a methyltriazolyl group further adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 9-(4-methoxyphenyl)-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of nitrogen atoms makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where reagents like halogens or nitro groups can be introduced.
Scientific Research Applications
9-(4-methoxyphenyl)-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Its potential pharmacological properties are explored for the development of new therapeutic agents, particularly in the treatment of diseases involving abnormal cell growth.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the triazole and pyrimidine rings allows it to form hydrogen bonds and other interactions with amino acid residues in proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar compounds include other triazole and pyrimidine derivatives, such as:
4-hydroxymethyl-5-methylimidazole: This compound shares the triazole ring but differs in the substituents attached to the ring.
Sulfentrazone: A herbicide that contains a triazole ring and is used in agricultural applications.
Tetrazole derivatives: These compounds have similar ring structures but differ in the number and position of nitrogen atoms.
The uniqueness of 9-(4-methoxyphenyl)-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14N8O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-11-(5-methyl-1H-1,2,4-triazol-3-yl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C18H14N8O2/c1-10-21-18(24-23-10)25-8-7-13-14(16(25)27)15(26-17(22-13)19-9-20-26)11-3-5-12(28-2)6-4-11/h3-9H,1-2H3,(H,21,23,24) |
InChI Key |
AHQVWSIZIHOUFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)N2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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